2-(Difluoromethoxy)-6-fluorophenol
Description
Significance of Fluorine Substitution in Aromatic Compounds
The substitution of hydrogen with fluorine on an aromatic ring instigates significant changes in the molecule's electronic and steric profile. researchgate.net Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect, which can alter the reactivity of the aromatic system. researchgate.netchemicalbook.com This electronic perturbation can influence the acidity of nearby functional groups and modify the molecule's interaction with biological targets. orgsyn.orggoogle.comchemimpex.com
Overview of Difluoromethoxy and Fluorinated Phenolic Motifs in Molecular Design
Fluorinated phenolic motifs are key intermediates in the synthesis of a wide array of complex molecules. The hydroxyl group of the phenol (B47542) can be readily functionalized, allowing for the construction of more elaborate structures. The presence of fluorine on the aromatic ring can influence the reactivity of the phenol and provide a handle for further chemical transformations. These motifs are frequently employed in the development of new pharmaceuticals and agrochemicals, where the precise positioning of fluorine atoms can lead to enhanced efficacy and selectivity.
Research Scope and Contemporary Relevance of 2-(Difluoromethoxy)-6-fluorophenol
This compound is a compound that embodies the structural features discussed above, combining a fluorinated phenolic ring with a difluoromethoxy group. While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structure suggests significant potential as a specialized building block in organic synthesis. Its contemporary relevance lies in its potential application in the synthesis of novel bioactive molecules, particularly in the fields of medicinal and agrochemical research.
The unique substitution pattern of this compound, with a fluorine atom ortho to the hydroxyl group and a difluoromethoxy group on the other ortho position, presents a distinct combination of electronic and steric properties. This arrangement can be expected to influence the acidity of the phenol and its reactivity in various chemical transformations. Researchers can utilize this compound to introduce the difluoromethoxy-fluorophenyl moiety into larger molecules, thereby exploring the impact of this specific substitution pattern on biological activity. The synthesis of derivatives from this phenol could lead to the discovery of new drug candidates or agrochemicals with improved properties.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 1261440-25-8 |
| Molecular Formula | C₇H₅F₃O₂ |
| Molecular Weight | 178.11 g/mol |
| Boiling Point | 169.6±35.0 °C (Predicted) |
| Density | 1.398±0.06 g/cm³ (Predicted) |
| pKa | 7.31±0.35 (Predicted) |
Structure
3D Structure
Properties
Molecular Formula |
C7H5F3O2 |
|---|---|
Molecular Weight |
178.11 g/mol |
IUPAC Name |
2-(difluoromethoxy)-6-fluorophenol |
InChI |
InChI=1S/C7H5F3O2/c8-4-2-1-3-5(6(4)11)12-7(9)10/h1-3,7,11H |
InChI Key |
WVBMQNBATULADL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)OC(F)F |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Pathways of 2 Difluoromethoxy 6 Fluorophenol
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl group is a primary site for chemical modifications, exhibiting both nucleophilic and electrophilic characteristics.
Electrophilic and Nucleophilic Modifications at the Hydroxyl Moiety
The oxygen atom of the hydroxyl group in 2-(difluoromethoxy)-6-fluorophenol possesses lone pairs of electrons, rendering it nucleophilic. This allows it to react with a variety of electrophiles. Conversely, the proton of the hydroxyl group is acidic and can be abstracted by a base, forming a phenoxide ion which is a potent nucleophile. Cysteine sulfenic acids, for instance, exhibit both nucleophilic and electrophilic properties. nih.gov The electrophilic sulfur atom in sulfenic acid is susceptible to attack by various nucleophiles, including phosphines, amines, and thiols. nih.gov
The acidity of the phenolic proton is enhanced by the presence of the electron-withdrawing fluorine and difluoromethoxy substituents. In a related compound, 2,6-difluorophenol, the fluorine atoms increase its acidity compared to phenol (B47542) by stabilizing the resulting phenoxide ion. ontosight.ai The hydrogen-donating ability of the hydroxyl group is a key factor in the antioxidant activity of phenolic compounds and is influenced by solvent polarity. nih.gov
Table 1: Electrophilic and Nucleophilic Reactions at the Hydroxyl Group
| Reaction Type | Reagent/Conditions | Product Type |
|---|---|---|
| O-Alkylation | Alkyl halide, Base | Ether |
| O-Acylation | Acyl chloride, Base | Ester |
| O-Sulfonylation | Sulfonyl chloride, Base | Sulfonate Ester |
| Williamson Ether Synthesis | Alkyl halide, Strong Base | Ether |
Mitsunobu Reaction Pathways and Analogous Functionalizations
The Mitsunobu reaction provides a powerful method for the conversion of the phenolic hydroxyl group into a variety of other functional groups with inversion of configuration if the alcohol were chiral. organic-chemistry.orgnih.gov This reaction typically involves an acidic pronucleophile, a phosphine (B1218219) (like triphenylphosphine), and an azodicarboxylate (such as diethyl azodicarboxylate - DEAD or diisopropyl azodicarboxylate - DIAD). organic-chemistry.orgnih.gov
The reaction mechanism proceeds through the formation of a phosphonium (B103445) intermediate by the combination of triphenylphosphine (B44618) and DEAD. organic-chemistry.org This intermediate activates the hydroxyl group, making it a good leaving group. Subsequent nucleophilic attack by the pronucleophile completes the substitution. organic-chemistry.org A wide range of pronucleophiles can be employed, including carboxylic acids (to form esters), imides, and sulfonamides (to form nitrogen-containing compounds), and thiols (to form thioethers). nih.gov Recent advancements have focused on developing recyclable azo reagents to improve the sustainability of the Mitsunobu reaction. nih.gov
Table 2: Examples of Mitsunobu Reactions with Phenols
| Pronucleophile | Reagents | Product Functional Group |
|---|---|---|
| Carboxylic Acid | PPh₃, DEAD | Ester |
| Phthalimide | PPh₃, DIAD | N-Arylphthalimide |
| Thiol | PPh₃, DEAD | Thioether |
| Sulfonamide | PPh₃, DIAD | N-Arylsulfonamide |
Reactivity of the Halogenated Aromatic Ring
The fluorine atom attached to the aromatic ring of this compound is a key handle for introducing further molecular complexity through various metal-catalyzed and substitution reactions.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) on Halogenated Intermediates
To utilize the aromatic fluorine for cross-coupling, it is often necessary to first convert the phenol into a more reactive derivative, such as a triflate. The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoborane (like a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is widely used to create biaryl compounds, styrenes, and conjugated systems. libretexts.org
The catalytic cycle typically involves three main steps: oxidative addition of the aryl halide/triflate to the Pd(0) catalyst, transmetalation with the organoborane compound in the presence of a base, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org Nickel-catalyzed Suzuki-Miyaura type cross-coupling reactions have also been developed for specific substrates, such as (2,2-difluorovinyl)benzene derivatives with arylboronic acids. nih.gov The choice of ligands, base, and solvent is crucial for the success and efficiency of these reactions. libretexts.org
Table 3: Key Components of the Suzuki-Miyaura Coupling Reaction
| Component | Role | Examples |
|---|---|---|
| Catalyst | Facilitates the reaction cycle | Pd(PPh₃)₄, PdCl₂(dppf) |
| Organoborane | Source of the new carbon group | Arylboronic acids, Alkylboronic esters |
| Base | Activates the organoborane | Na₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Provides the reaction medium | Toluene, Dioxane, DMF |
Nucleophilic Aromatic Substitution (SNAr) Processes
Nucleophilic aromatic substitution (SNAr) is a key reaction for displacing the fluorine atom on the aromatic ring with a nucleophile. nih.gov In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring. masterorganicchemistry.com The presence of electron-withdrawing groups, such as the fluoro and difluoromethoxy substituents, activates the ring towards nucleophilic attack. wyzant.com
The reaction generally proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The rate-determining step is typically the initial attack of the nucleophile. wyzant.com Interestingly, in SNAr reactions, aryl fluorides are often more reactive than other aryl halides. This is because fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, even though fluoride (B91410) is a poorer leaving group than bromide or chloride in other substitution reactions like SN2. masterorganicchemistry.comwyzant.com Organic photoredox catalysis has emerged as a mild method for the SNAr of unactivated fluoroarenes. nih.gov
Influence of the Difluoromethoxy and Fluoro Substituents on Aromatic Reactivity
The difluoromethoxy (OCF₂H) and fluoro (F) groups significantly modulate the reactivity of the aromatic ring through a combination of inductive and resonance effects.
The high electronegativity of the fluorine atoms in both substituents exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution. stackexchange.com This deactivation makes reactions like nitration or Friedel-Crafts alkylation more difficult compared to benzene (B151609).
However, the lone pairs on the fluorine and oxygen atoms can participate in resonance, donating electron density to the aromatic ring (+R effect). acs.org This resonance effect directs incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho and para to the hydroxyl group are already substituted.
The difluoromethyl group (CF₂H) is of particular interest in medicinal chemistry as it can act as a lipophilic hydrogen bond donor, mimicking hydroxyl or thiol groups. mdpi.comresearchgate.net The electron-withdrawing nature of the fluorine atoms polarizes the C-H bond in the CF₂H group, making the hydrogen atom acidic enough to participate in hydrogen bonding. researchgate.net The introduction of fluorine substituents can also influence the conformational preferences of molecules due to electrostatic interactions. rsc.org
Table 4: Electronic Effects of Substituents
| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Electrophilic Aromatic Substitution |
|---|---|---|---|
| -F | Strong | Weak | Deactivating, ortho, para-directing |
| -OCH₃ | Weak | Strong | Activating, ortho, para-directing |
| -OCF₂H | Strong | Weak | Deactivating, ortho, para-directing |
Reaction Stereoselectivity and Regioselectivity in Analogous Transformations
The specific reaction stereoselectivity and regioselectivity of this compound are not extensively documented in publicly available research. However, by examining analogous transformations involving substituted phenols, particularly those with ortho-fluoro and ortho-alkoxy groups, we can infer the expected reactivity of the target molecule. The regiochemical outcomes of reactions on substituted phenols are primarily governed by the interplay of electronic and steric effects of the substituents on the aromatic ring. researchgate.netwikipedia.org
In the case of this compound, the hydroxyl (-OH) group is a potent activating group and directs electrophiles to the ortho and para positions. ntu.edu.sgresearchgate.net The fluorine atom, while being an electron-withdrawing group inductively, also directs ortho and para due to resonance effects where its lone pairs participate in the π-system of the ring. libretexts.orgyoutube.com The difluoromethoxy (-OCF2H) group is primarily electron-withdrawing due to the strong inductive effect of the fluorine atoms, which is expected to deactivate the ring towards electrophilic substitution.
Given that both ortho positions (C2 and C6) relative to the hydroxyl group are already substituted, the primary site for electrophilic aromatic substitution is directed towards the para position (C4). The combined directing influence of the ortho-fluoro and ortho-difluoromethoxy groups, along with the powerful para-directing effect of the hydroxyl group, strongly favors substitution at this position.
Electrophilic Aromatic Substitution:
In reactions like nitration, halogenation, or Friedel-Crafts alkylation, the incoming electrophile is anticipated to add almost exclusively at the C4 position. The stability of the cationic intermediate (arenium ion) is a key determinant of the regioselectivity. libretexts.org For substitution at the C4 (para) position of this compound, the positive charge in one of the resonance structures of the arenium ion can be delocalized onto the oxygen atom of the hydroxyl group, providing significant stabilization. This stabilization is not possible for meta-attack.
| Reactant | Reaction Type | Predicted Major Product | Rationale |
| Phenol | Nitration | ortho-Nitrophenol, para-Nitrophenol | The hydroxyl group is a strong ortho-, para-director. youtube.com |
| Chlorobenzene | Nitration | ortho-Nitrochlorobenzene, para-Nitrochlorobenzene | Halogens are ortho-, para-directing groups. libretexts.org |
| 2,6-Disubstituted Phenol | General Electrophilic Substitution | 4-Substituted-2,6-disubstituted phenol | Steric hindrance and directing effects favor para-substitution. |
Oxidative Coupling Reactions:
Phenols are well-known to undergo oxidative coupling to form C-C or C-O bonded dimers and polymers. wikipedia.org The regioselectivity of these reactions is highly dependent on the catalyst, reaction conditions, and the substitution pattern of the phenol. core.ac.uk For 2,6-disubstituted phenols, oxidative coupling typically leads to the formation of a para,para C-C coupled product, resulting in a biphenol derivative. google.com This is because the ortho positions are blocked, preventing ortho-ortho or ortho-para coupling. nih.gov By analogy, this compound would be expected to undergo oxidative homo-coupling to yield a symmetric 3,3'-difluoro-5,5'-bis(difluoromethoxy)-[1,1'-biphenyl]-4,4'-diol.
In some cases, C-O coupling can occur, but this is generally less favored unless the ortho and para positions are blocked. wikipedia.org
Table of Expected Regiochemical Outcomes in Oxidative Coupling of Substituted Phenols
| Substrate Type | Coupling Pathway | Typical Product | Reference |
| Phenol | ortho-ortho, ortho-para, para-para | Mixture of dihydroxybiphenyl isomers | wikipedia.org |
| 2,6-Dialkylphenol | para-para C-C coupling | 3,3',5,5'-Tetraalkyl-[1,1'-biphenyl]-4,4'-diol | google.com |
| 2-Alkyl-6-alkoxyphenol | para-para C-C coupling | Substituted biphenol | google.com |
| This compound (Predicted) | para-para C-C coupling | 3,3'-Difluoro-5,5'-bis(difluoromethoxy)-[1,1'-biphenyl]-4,4'-diol | Inferred from google.com |
Enzymatic Transformations:
Enzymatic reactions can exhibit high levels of regioselectivity and stereoselectivity that may differ from purely chemical transformations. mdpi.com For example, the ortho-hydroxylation of 3-fluorophenol by phenol hydroxylase from Trichosporon cutaneum shows pH-dependent regioselectivity. nih.gov At pH values below 6.5, hydroxylation preferentially occurs at the C6 position, while at higher pH, the C2 position becomes more reactive. nih.gov This is attributed to the deprotonation of an active-site amino acid residue that then interacts with the phenolic hydroxyl group, altering the electron density distribution in the aromatic ring. nih.gov While the ortho positions of this compound are blocked, this example illustrates the subtle electronic controls that can dictate regioselectivity in analogous systems, which could be relevant if considering other enzymatic modifications of this molecule.
Spectroscopic and Structural Characterization for Elucidating Molecular Architecture and Dynamics
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the 2-(Difluoromethoxy)-6-fluorophenol molecule. The spectrum would be expected to show signals corresponding to the aromatic protons and the proton of the difluoromethoxy group. The chemical shifts (δ), splitting patterns (multiplicities), and coupling constants (J) would provide detailed information about the connectivity and spatial relationships of the protons.
Expected ¹H NMR Data: (Note: This is a hypothetical representation of expected data.)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
|---|---|---|---|
| ~7.0-7.3 | m | - | 3 x Ar-H |
| ~6.8 | t | J(H-F) = ~74 Hz | 1 x OCHF₂ |
| ~5.5 | s (br) | - | 1 x OH |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy would be employed to determine the number and types of carbon environments in the molecule. The spectrum would show distinct signals for each unique carbon atom, including those in the aromatic ring and the difluoromethoxy group.
Expected ¹³C NMR Data: (Note: This is a hypothetical representation of expected data.)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~150-160 (d) | C-F |
| ~140-150 (d) | C-O |
| ~115-130 | Ar-C |
| ~115 (t) | OCF₂ |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for C-F Environment Analysis and Interactions
¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. It would provide precise information about the electronic environment of the two distinct fluorine environments in this compound: the fluorine atom on the aromatic ring and the two fluorine atoms of the difluoromethoxy group.
Expected ¹⁹F NMR Data: (Note: This is a hypothetical representation of expected data.)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
|---|---|---|---|
| ~-80 to -90 | d | J(F-H) = ~74 Hz | OCF₂ |
| ~-130 to -140 | m | - | Ar-F |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS would be used to determine the precise molecular weight of this compound, which allows for the unambiguous confirmation of its elemental composition. The high accuracy of the mass measurement helps to distinguish between compounds with the same nominal mass.
Expected HRMS Data: (Note: This is a hypothetical representation of expected data.)
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [M-H]⁻ | 177.0180 | Not Available |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra display characteristic absorption or scattering bands corresponding to specific functional groups.
Expected Vibrational Spectroscopy Data: (Note: This is a hypothetical representation of expected data.)
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3300-3500 | O-H stretch |
| ~3000-3100 | C-H (aromatic) stretch |
| ~1450-1600 | C=C (aromatic) stretch |
| ~1200-1300 | C-O stretch |
| ~1000-1100 | C-F stretch |
Computational and Theoretical Investigations of 2 Difluoromethoxy 6 Fluorophenol
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecules of this size. DFT calculations are employed to determine the electronic structure, preferred geometries, and reaction pathways.
The electronic character of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
For 2-(Difluoromethoxy)-6-fluorophenol, the HOMO is expected to be localized primarily on the phenyl ring and the phenolic oxygen atom, which are the most electron-rich parts of the molecule. The LUMO, conversely, would likely be distributed across the aromatic ring, with contributions from the electron-withdrawing difluoromethoxy and fluoro substituents. A larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity. DFT calculations can precisely map the distribution of these orbitals and quantify the energy gap. researchgate.netresearchgate.net
Table 1: Illustrative Frontier Orbital Energies for this compound (Calculated via DFT) This table presents hypothetical data to illustrate typical results from DFT calculations.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -9.5 | Highest Occupied Molecular Orbital |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 8.3 | Energy difference between HOMO and LUMO |
The presence of rotatable bonds—specifically the C-O bonds of the hydroxyl and difluoromethoxy groups—means that this compound can exist in multiple conformations. Computational methods can explore the potential energy surface to identify stable conformers and the energy barriers between them. nih.gov
The orientation of the hydroxyl proton and the difluoromethoxy group is critical. An intramolecular hydrogen bond between the phenolic hydrogen and either the oxygen of the difluoromethoxy group (O-H···O) or the fluorine on the ring (O-H···F) could significantly stabilize certain conformations. dntb.gov.ua DFT calculations can determine the relative energies of these conformers, revealing which shape the molecule is most likely to adopt. rsc.orgnsf.gov The trans conformer, where the hydroxyl hydrogen points away from the difluoromethoxy group, is often a stable form for substituted phenols, but intramolecular interactions can favor a cis or gauche arrangement. dntb.gov.ua
Table 2: Hypothetical Relative Energies of this compound Conformers This table illustrates how computational chemistry can rank the stability of different molecular shapes.
| Conformer | Key Dihedral Angle (H-O-C-C) | Relative Energy (kJ/mol) | Stabilizing Interaction |
| Conformer A (cis) | 0° | 0.0 | Intramolecular O-H···O Bond |
| Conformer B (trans) | 180° | 5.2 | Steric Minimization |
| Conformer C (gauche) | 60° | 12.5 | - |
DFT calculations are instrumental in mapping out the pathways of chemical reactions. nih.gov By calculating the energies of reactants, products, and, crucially, the transition states that connect them, chemists can predict the feasibility and kinetics of a reaction. For this compound, potential reactions include deprotonation of the phenolic hydroxyl group, electrophilic aromatic substitution on the benzene (B151609) ring, or nucleophilic attack involving the difluoromethyl group. nih.gov
For instance, in studying the acidity of the phenol (B47542), DFT can model the deprotonation process, calculate the energy change, and thus predict the pKa value. Similarly, for an electrophilic substitution reaction, calculations can determine which position on the ring is most susceptible to attack by modeling the transition states for substitution at each available site. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. libretexts.org It is an invaluable tool for predicting how a molecule will interact with other chemical species. researchgate.netresearchgate.net
Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. For this compound, these areas would be concentrated around the phenolic oxygen and, to a lesser extent, the fluorine atoms. wolframcloud.com
Blue regions indicate positive electrostatic potential, representing electron-poor areas that are attractive to nucleophiles. The most positive region is expected to be around the acidic hydrogen of the hydroxyl group. wolfram.com
Green regions denote neutral or near-zero potential.
The MEP map provides a clear, intuitive guide to the molecule's reactivity, showing where it is most likely to engage in hydrogen bonding or react with electrophiles and nucleophiles. researchgate.net
Analysis of Intramolecular and Intermolecular Non-Covalent Interactions
Non-covalent interactions are critical in determining the structure, stability, and aggregation properties of molecules. taylorandfrancis.comnih.gov For this compound, several such interactions are possible:
Intramolecular Hydrogen Bonding: As mentioned, an O-H···O or O-H···F hydrogen bond can lock the molecule into a specific conformation, affecting its physical and chemical properties. dntb.gov.ua
Intermolecular Hydrogen Bonding: In a solid or liquid state, the phenolic hydroxyl group can form strong hydrogen bonds with neighboring molecules, influencing properties like boiling point and crystal packing.
Halogen Bonding: The fluorine atom on the ring could potentially act as a halogen bond donor, although this is less common for fluorine compared to heavier halogens. More likely, it acts as a hydrogen bond acceptor. rsc.org
Computational tools like Atoms-in-Molecules (AIM) and Natural Bond Orbital (NBO) analysis can be used to identify and characterize these weak interactions, quantifying their strength and influence on the molecular structure. rsc.org
Simulation of Spectroscopic Parameters to Aid Experimental Characterization
A powerful application of quantum chemical calculations is the prediction of spectroscopic data. By calculating properties like vibrational frequencies (for Infrared and Raman spectroscopy) or nuclear magnetic shielding constants (for NMR spectroscopy), theoretical models can generate spectra that can be compared directly with experimental results.
This comparison is invaluable for confirming the structure of a synthesized compound. Furthermore, if a molecule has multiple stable conformers, separate spectra can be calculated for each one. The experimental spectrum will be a population-weighted average of these individual spectra, allowing researchers to deduce the conformational composition of their sample. bsu.by For this compound, simulating the vibrational frequencies could help assign the experimental IR peaks corresponding to O-H, C-F, and C-O stretching modes, confirming the presence of specific functional groups and intramolecular interactions.
Derivatization and Analog Development Based on the 2 Difluoromethoxy 6 Fluorophenol Scaffold
Incorporation into Heterocyclic Ring Systems
The 2-(difluoromethoxy)-6-fluorophenol scaffold can be incorporated into various heterocyclic ring systems to generate novel compounds with potential applications in pharmaceuticals and materials science. The synthesis of such compounds often involves multi-step sequences where the phenol (B47542) or a derivative thereof undergoes cyclization reactions.
For instance, the synthesis of benzofuran derivatives, an important class of heterocyclic compounds with diverse biological activities, can be envisioned starting from this compound. wikipedia.org A common synthetic route to benzofurans involves the reaction of a substituted phenol with a suitable reagent to introduce a two-carbon unit, followed by cyclization.
While specific examples detailing the direct use of this compound in the synthesis of heterocycles are not extensively documented in the reviewed literature, general methods for the synthesis of fluorinated heterocycles provide a roadmap for such transformations. These methods often rely on the cyclization of fluorinated building blocks. smolecule.com
The following table outlines general strategies for the synthesis of heterocyclic systems that could be adapted for the this compound scaffold.
| Heterocyclic System | General Synthetic Strategy | Potential Precursor from this compound |
|---|---|---|
| Benzofuran | Reaction of a phenol with an α-haloketone followed by intramolecular cyclization. | 2-(2-Oxo-propoxy)-1-(difluoromethoxy)-3-fluorobenzene |
| Benzoxazine | Reaction of a phenol with an amine and formaldehyde (Mannich condensation). mdpi.com | This compound |
Strategies for Tailoring Electronic and Steric Properties through Substituent Variation
The electronic and steric properties of the this compound scaffold can be systematically modified by introducing various substituents onto the aromatic ring. These modifications can have a profound impact on the molecule's reactivity, conformation, and biological activity.
The difluoromethoxy group itself is considered a bioisostere of the methoxy group, offering increased metabolic stability. researchgate.net The two fluorine atoms are strongly electron-withdrawing, which lowers the pKa of the phenolic proton compared to its non-fluorinated analog. This increased acidity can influence the molecule's reactivity and its ability to participate in hydrogen bonding.
The electronic effect of substituents on an aromatic ring is often quantified by Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. For the difluoromethoxy group, the Hammett constants indicate that it is a moderate electron-withdrawing group.
The table below presents Hammett constants for the difluoromethoxy group and related substituents, providing a basis for predicting the electronic effects of substituent variation.
| Substituent | σm | σp |
|---|---|---|
| OCHF2 | 0.27 | 0.14 |
| OCH3 | 0.12 | -0.27 |
| F | 0.34 | 0.06 |
| CF3 | 0.43 | 0.54 |
By strategically placing different substituents on the aromatic ring of this compound, researchers can fine-tune the electronic and steric properties of the resulting molecules to optimize their performance in specific applications.
Construction of Complex Molecular Architectures Utilizing the Difluoromethoxy-Fluorophenol Moiety
The this compound unit can serve as a key building block in the construction of more complex molecular architectures, such as macrocycles and other supramolecular structures. The defined substitution pattern and the presence of the phenolic hydroxyl group make it an attractive component for creating molecules with specific shapes and functionalities.
One class of complex molecules where this moiety could be incorporated is calixarenes. Calixarenes are macrocyclic compounds formed from the condensation of phenols and aldehydes. researchgate.net By using this compound as the phenolic component, novel calixarenes with a fluorinated cavity could be synthesized. These fluorinated macrocycles may exhibit unique host-guest properties due to the electronic and steric influence of the difluoromethoxy groups lining the cavity.
While the direct synthesis of complex architectures from this compound is an emerging area of research, the principles of supramolecular chemistry and macrocycle synthesis provide a clear pathway for the utilization of this building block. For example, solid-phase synthesis methods have been developed for the efficient generation of libraries of small macrocycles containing fluorosulfate electrophiles, demonstrating the feasibility of incorporating fluorinated moieties into complex cyclic structures. researchgate.net
The following table outlines potential complex molecular architectures that could be constructed using the this compound moiety.
| Complex Architecture | Synthetic Approach | Potential Properties |
|---|---|---|
| Calix nih.govarene | Base-catalyzed condensation with formaldehyde. | Modified host-guest binding, altered solubility. |
| Cryptand | Multi-step synthesis involving the connection of two macrorings. | Selective ion binding. |
| Rotaxane | Threading of a linear molecule through a macrocycle followed by stoppering. | Molecular switching capabilities. |
The continued exploration of derivatization strategies for this compound is expected to yield a wide array of novel compounds with tailored properties for diverse applications in science and technology.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Synthetic Intermediate for Complex Molecule Assembly
The strategic placement of fluorine and a difluoromethoxy group on the phenol (B47542) ring makes 2-(difluoromethoxy)-6-fluorophenol a versatile intermediate in the synthesis of more complex molecules. The presence of these fluorine-containing moieties can significantly influence the electronic properties, lipophilicity, and metabolic stability of the final compounds. sigmaaldrich.comnumberanalytics.com This is particularly advantageous in medicinal chemistry, where the introduction of fluorine can lead to enhanced biological activity and improved pharmacokinetic profiles of drug candidates. numberanalytics.comossila.com
The phenolic hydroxyl group and the aromatic ring provide reactive sites for a variety of chemical transformations. These include etherification, esterification, and cross-coupling reactions, allowing for the incorporation of this fluorinated motif into larger, more intricate molecular architectures. The fluorine atom at the 6-position can also direct further substitution reactions on the aromatic ring, offering regiochemical control during synthesis. nih.gov
Utilization as a Fluorinated Building Block in Specialized Synthesis
As a fluorinated building block, this compound offers a reliable method for introducing both a difluoromethoxy group and a fluorine atom into a target molecule. sigmaaldrich.comalfa-chemistry.com The difluoromethoxy group, in particular, is a bioisostere of other functional groups and is increasingly utilized in the design of agrochemicals and pharmaceuticals to modulate their physicochemical properties. nih.gov
The synthesis of specialized molecules often requires building blocks with well-defined and unique substitution patterns. This compound fits that description, providing a scaffold that can be elaborated upon to create a diverse range of derivatives. The distinct electronic and steric environment created by the two different fluorine-containing groups can be exploited to achieve specific molecular recognition and binding properties in the final products. nih.gov
Applications in Liquid Crystal Technology and Related Advanced Materials
The incorporation of fluorinated moieties is a common strategy in the design of liquid crystal materials. The high electronegativity and polarity of the carbon-fluorine bond can significantly influence the dielectric anisotropy and other mesomorphic properties of the resulting compounds. A patent application highlights the use of liquid crystal compounds containing a difluoromethoxy bridge, suggesting the potential for related structures in this field. google.com
While direct applications of this compound in commercially available liquid crystal displays are not extensively documented in publicly available literature, its structural motifs are relevant to the design of new liquid crystal materials. The combination of the polar difluoromethoxy group and the lateral fluorine atom can contribute to desirable properties such as a broad mesophase range, low viscosity, and high clearing points.
Function as a Protecting Group in Specific Chemical Transformations
In the intricate world of multi-step organic synthesis, protecting groups are essential tools to temporarily mask a reactive functional group while transformations are carried out elsewhere in the molecule. youtube.com While not a conventional protecting group, the phenolic hydroxyl of this compound can be derivatized to protect this position. For instance, it can be converted into an ether or an ester.
The stability of these derivatives under various reaction conditions, and the ability to selectively deprotect the phenol, would determine its utility as a protecting group strategy. The electronic influence of the fluorine and difluoromethoxy substituents would play a role in the reactivity of the protected phenol, potentially offering advantages in specific synthetic contexts where common protecting groups may not be suitable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
